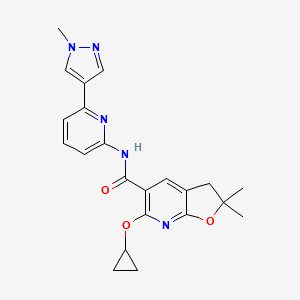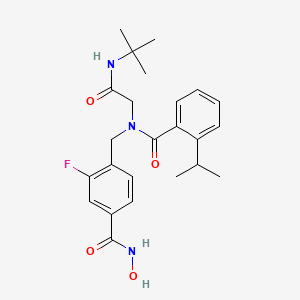
Antituberculosis agent-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antituberculosis agent-6 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, which pose significant challenges to global health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antituberculosis agent-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common synthetic route involves the use of quinoline derivatives, which are known for their antituberculosis properties . The reaction conditions typically include the use of catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antituberculosis agent-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions are derivatives of the original compound, which may have enhanced antituberculosis activity or reduced toxicity .
Aplicaciones Científicas De Investigación
Antituberculosis agent-6 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antituberculosis drugs . In biology, it is used to investigate the interactions between antituberculosis agents and bacterial cells . In medicine, it is part of treatment regimens for drug-resistant tuberculosis . Additionally, it has industrial applications in the development of new antituberculosis drugs .
Mecanismo De Acción
The mechanism of action of Antituberculosis agent-6 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death . The compound targets specific enzymes involved in mycolic acid synthesis, making it highly effective against drug-resistant strains of tuberculosis .
Comparación Con Compuestos Similares
Antituberculosis agent-6 is unique compared to other similar compounds due to its specific mechanism of action and its efficacy against drug-resistant strains of tuberculosis. Similar compounds include isoniazid, rifampin, and ethambutol, which also target the cell wall synthesis of Mycobacterium tuberculosis but through different pathways . This compound stands out due to its ability to overcome resistance mechanisms that affect these other drugs .
Propiedades
Fórmula molecular |
C27H20F2N2O3 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[[3-[2-fluoro-6-(8-fluoro-2-methylquinolin-3-yl)oxyphenyl]oxetan-3-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C27H20F2N2O3/c1-17-24(12-20-4-2-6-22(29)26(20)31-17)34-23-7-3-5-21(28)25(23)27(15-32-16-27)33-14-19-10-8-18(13-30)9-11-19/h2-12H,14-16H2,1H3 |
Clave InChI |
AZZFDJSZPIGQKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


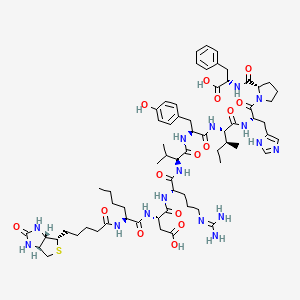
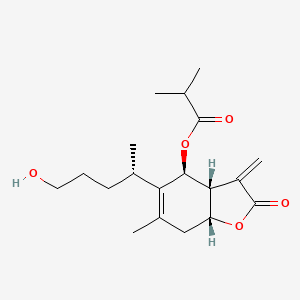
![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
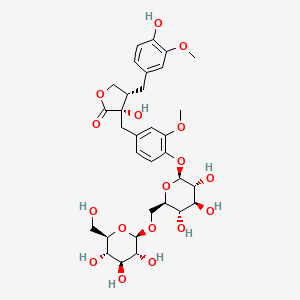
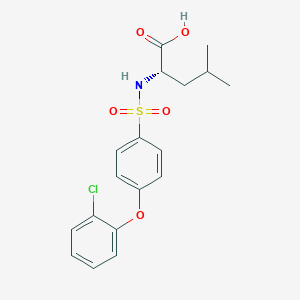
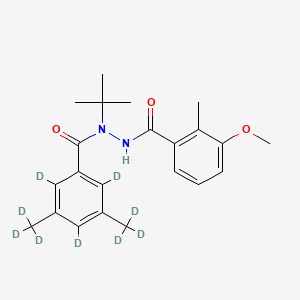
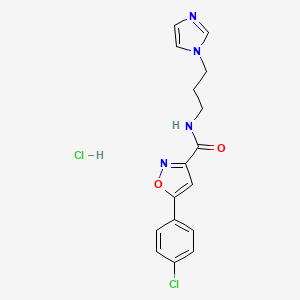
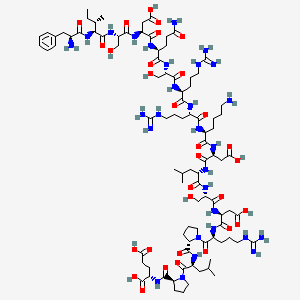

![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)


